molecular formula C29H44O2 B12668430 2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol] CAS No. 93893-75-5

2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]

Cat. No.: B12668430
CAS No.: 93893-75-5
M. Wt: 424.7 g/mol
InChI Key: YVFVSMKGHIHIPM-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol]: is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its high thermal stability and effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] typically involves the condensation of 4-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antioxidant activity of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the free radicals formed during oxidation . Additionally, the compound can form intra- and intermolecular hydrogen bonds, which further enhance its stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] stands out due to its high thermal stability and effectiveness in preventing oxidative degradation. Its unique structure, with sec-butyl groups, provides enhanced steric hindrance, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

93893-75-5

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-butan-2-yl-6-[(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)methyl]-4-tert-butylphenol

InChI

InChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3

InChI Key

YVFVSMKGHIHIPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C

Origin of Product

United States

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